![molecular formula C18H18O6S B14718961 [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate CAS No. 6954-31-0](/img/structure/B14718961.png)
[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate is an organic compound that belongs to the class of aromatic sulfonates This compound is characterized by the presence of an acetyloxy group attached to a methylphenyl sulfonyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate typically involves the esterification of the corresponding sulfonyl phenol with acetic anhydride. The reaction is carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the formation of the ester bond. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent quality and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may act as inhibitors or activators of specific enzymes.
Medicine: Potential applications in medicine include the development of new drugs. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to improve their properties, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the corresponding sulfonyl phenol. This phenol can then interact with enzymes or receptors, modulating their activity. The sulfonyl group may also participate in binding interactions, contributing to the compound’s overall effect.
Comparación Con Compuestos Similares
- [4-(4-Methoxyphenyl)sulfonyl-2-methylphenyl] acetate
- [4-(4-Hydroxyphenyl)sulfonyl-2-methylphenyl] acetate
- [4-(4-Chlorophenyl)sulfonyl-2-methylphenyl] acetate
Comparison: Compared to its analogs, [4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate has unique properties due to the presence of the acetyloxy group. This group can undergo hydrolysis, making the compound more reactive in certain biological and chemical contexts. The methyl group on the aromatic ring also influences its reactivity and interaction with other molecules, distinguishing it from similar compounds.
Propiedades
Número CAS |
6954-31-0 |
|---|---|
Fórmula molecular |
C18H18O6S |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
[4-(4-acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate |
InChI |
InChI=1S/C18H18O6S/c1-11-9-15(5-7-17(11)23-13(3)19)25(21,22)16-6-8-18(12(2)10-16)24-14(4)20/h5-10H,1-4H3 |
Clave InChI |
UXRHLPHEBUZWBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)OC(=O)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


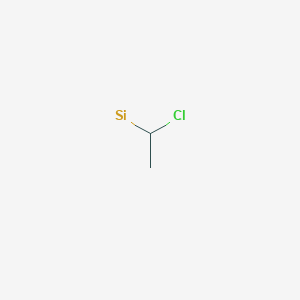

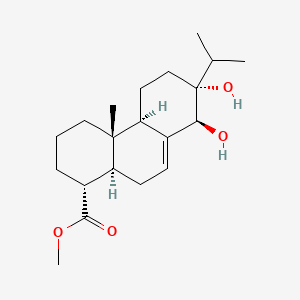
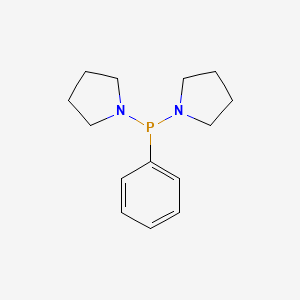
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)

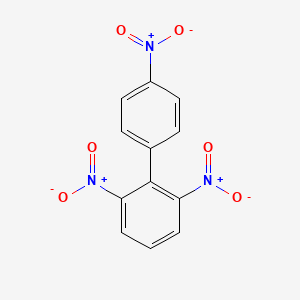
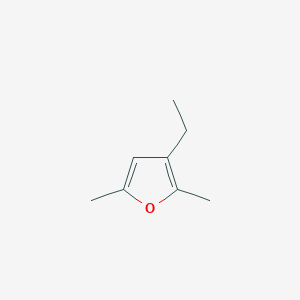
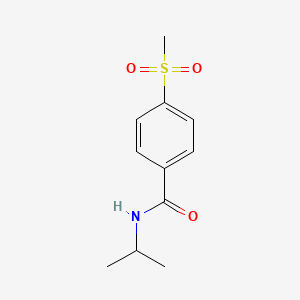

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
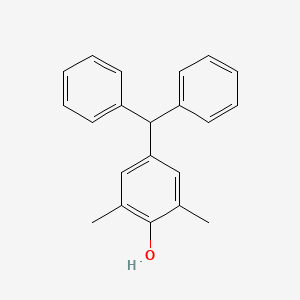
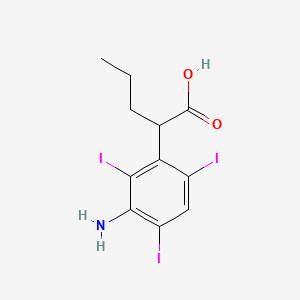
![2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine](/img/structure/B14718959.png)
